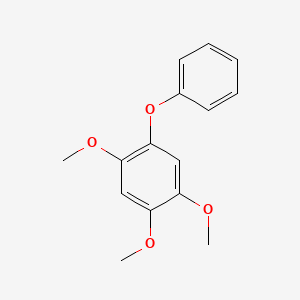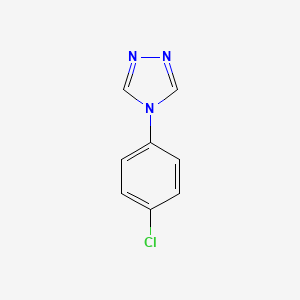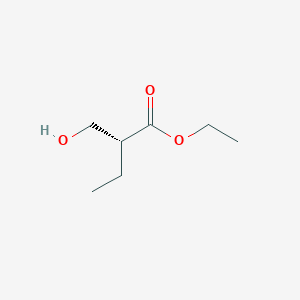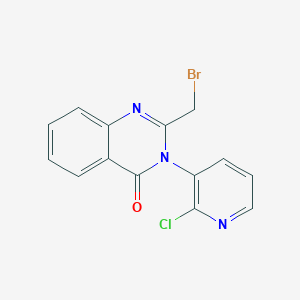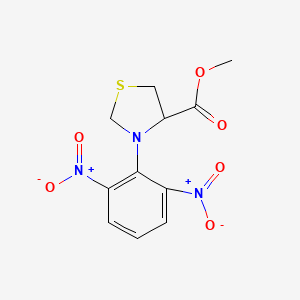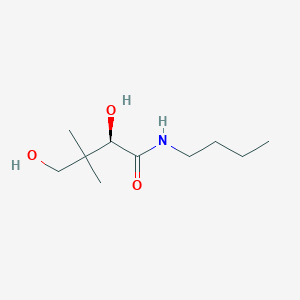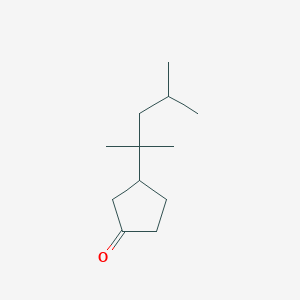
Diethyl (2-chloro-2-cyanoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-chloro-2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H13ClNO3P It is a derivative of phosphonic acid and is characterized by the presence of a chloro and cyano group attached to the ethyl phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-chloro-2-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroacrylonitrile under basic conditions. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+ClCH=CHCN→(C2H5O)2P(O)CH2CHClCN
The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the phosphite to the acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-chloro-2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.
Oxidation: Oxidative conditions can convert the phosphonate group to a phosphate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Nucleophilic Substitution: Products include diethyl (2-azido-2-cyanoethyl)phosphonate, diethyl (2-thio-2-cyanoethyl)phosphonate, and diethyl (2-alkoxy-2-cyanoethyl)phosphonate.
Hydrolysis: The major product is diethyl (2-cyanoethyl)phosphonic acid.
Oxidation: The major product is diethyl (2-chloro-2-cyanoethyl)phosphate.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-chloro-2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl (2-chloro-2-cyanoethyl)phosphonate involves its reactivity towards nucleophiles and electrophiles. The chloro and cyano groups make the compound susceptible to nucleophilic attack, leading to various substitution reactions. The phosphonate group can also participate in coordination chemistry, interacting with metal ions and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-cyanoethyl)phosphonate
- Diethyl (2-bromo-2-cyanoethyl)phosphonate
- Diethyl (2-iodo-2-cyanoethyl)phosphonate
Uniqueness
Diethyl (2-chloro-2-cyanoethyl)phosphonate is unique due to the presence of both chloro and cyano groups, which impart distinct reactivity and properties. Compared to its bromo and iodo analogs, the chloro derivative is more readily available and often more reactive in nucleophilic substitution reactions. The cyano group also adds to its versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
88631-39-4 |
|---|---|
Molekularformel |
C7H13ClNO3P |
Molekulargewicht |
225.61 g/mol |
IUPAC-Name |
2-chloro-3-diethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C7H13ClNO3P/c1-3-11-13(10,12-4-2)6-7(8)5-9/h7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
YTLLGEULXSPIBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(C#N)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


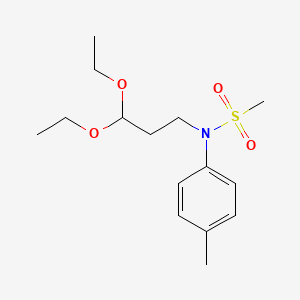
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
